4,5-Dibutylcyclohept-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dibutylcyclohept-2-en-1-ol is an organic compound characterized by a cycloheptene ring with two butyl groups attached at the 4th and 5th positions, and a hydroxyl group at the 1st position. This compound falls under the category of alcohols due to the presence of the hydroxyl group. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibutylcyclohept-2-en-1-ol typically involves the cyclization of a suitable precursor followed by functional group modifications. One common method is the cyclization of a heptadiene derivative in the presence of a catalyst, followed by the introduction of butyl groups through alkylation reactions. The hydroxyl group can be introduced via hydroboration-oxidation of the resulting cycloheptene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and alkylation steps.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dibutylcyclohept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cycloheptene ring can be reduced to form a saturated cycloheptane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4,5-Dibutylcyclohept-2-en-1-one.
Reduction: Formation of 4,5-Dibutylcycloheptane-1-ol.
Substitution: Formation of 4,5-Dibutylcyclohept-2-en-1-chloride or bromide.
Wissenschaftliche Forschungsanwendungen
4,5-Dibutylcyclohept-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,5-Dibutylcyclohept-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethylcyclohept-2-en-1-ol: Similar structure but with methyl groups instead of butyl groups.
4,5-Diethylcyclohept-2-en-1-ol: Similar structure but with ethyl groups instead of butyl groups.
4,5-Dipropylcyclohept-2-en-1-ol: Similar structure but with propyl groups instead of butyl groups.
Uniqueness: 4,5-Dibutylcyclohept-2-en-1-ol is unique due to the presence of butyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
87598-40-1 |
---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
4,5-dibutylcyclohept-2-en-1-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-7-13-9-11-15(16)12-10-14(13)8-6-4-2/h9,11,13-16H,3-8,10,12H2,1-2H3 |
InChI-Schlüssel |
JBPLJGWBYLIGNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(C=CC1CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.